molecular formula C6H10N2O2 B105505 5-Propylimidazolidine-2,4-dione CAS No. 18227-41-3

5-Propylimidazolidine-2,4-dione

Cat. No. B105505
CAS RN: 18227-41-3
M. Wt: 142.16 g/mol
InChI Key: BIFASJFFCIDWDC-UHFFFAOYSA-N
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Description

The compound 5-Propylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure in various pharmacologically active compounds. The imidazolidine-2,4-dione moiety is known for its presence in several therapeutic agents, including antidiabetic, anticonvulsant, and antiarrhythmic drugs. The modification of this core structure by introducing different substituents can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods. A water-mediated, catalyst-free protocol has been developed for the synthesis of functionalized imidazolidine derivatives, which is notable for its simplicity, high yields, and environmentally friendly approach . Another method involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Additionally, a two-step synthesis has been described for 5-amino-3-methylimidazolidine-2,4-dione, which can be further reacted to produce triazine derivatives .

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic studies have been used to analyze the molecular structure of imidazolidine-2,4-dione derivatives. These studies provide insights into the vibrational and electronic properties of the compounds, as well as their stability and reactivity. For instance, 5,5-diphenylimidazolidine-2,4-dione has been studied using DFT calculations, revealing information about its hyperconjugative interactions and charge delocalization . The molecular structure of these compounds can significantly influence their biological activity and pharmacological properties.

Chemical Reactions Analysis

The chemical behavior of imidazolidine-2,4-dione derivatives can be complex, as evidenced by their reactions with various reagents. The presence of substituents on the imidazolidine ring can affect the outcome of these reactions. For example, the reaction of substituted phenyl isocyanates with amino nitriles leads to the formation of substituted ureas, which can undergo further transformations to yield imidazolidine-2,4-diones . The chemical reactivity of these compounds is crucial for their potential as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been employed to study these properties. The analysis of vibrational spectra, molecular electrostatic potential maps, and thermodynamic properties provides a comprehensive understanding of the compounds' behavior. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and stability of the imidazolidine ring . Additionally, the molecular docking analysis can predict the biological activity of these compounds by identifying potential binding sites and interactions with biological targets .

Scientific Research Applications

Electrochemical and Spectroscopic Applications

Electrochemical Oxidation and Structure-Activity Relationships 5-Propylimidazolidine-2,4-dione derivatives have been studied for their electrochemical behavior using techniques like cyclic voltammetry. These studies help in understanding the oxidation mechanisms and provide insights into structure–activity relationships, which are crucial for comprehending biochemical actions of these compounds (Nosheen et al., 2012).

DNA Binding Studies and Antitumor Activity The interaction of imidazolidine derivatives with DNA has been explored, highlighting their potential in antitumor applications. UV-Vis spectroscopic and cyclic voltammetry studies reveal how structural variations in these compounds affect their binding affinity to DNA, which is critical for designing effective anti-cancer drugs (Shah et al., 2013).

Medicinal Chemistry and Drug Discovery

Antihyperglycemic and Anticancer Potential Research has shown that certain derivatives of 5-Propylimidazolidine-2,4-dione exhibit significant antihyperglycemic action, indicating their potential in treating conditions like diabetes. Additionally, the enantioenriched adducts of these compounds have demonstrated anticancer activities against various cancer cell lines (Gutiérrez-Hernández et al., 2019; Jiao et al., 2016).

Dual Inhibitors in Signaling Pathways for Leukemia Treatment Certain thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways, showcasing potential as novel dual signaling pathway inhibitors and anticancer agents, particularly for leukemia treatment (Li et al., 2010).

Antimicrobial Activity and Drug Design 5-Arylidene-thiazolidine-2,4-dione derivatives are noted for their antimicrobial properties, especially against Gram-positive pathogens. These findings are crucial for the synthesis of novel antimicrobial agents and the understanding of structure-activity relationships (Corrêa de Paiva et al., 2018).

Synthetic Applications and Supramolecular Chemistry Glycolurils, analogues of imidazolidine derivatives, find extensive applications in various fields including pharmacology and supramolecular chemistry. Their synthesis and versatile applications have drawn significant attention from researchers (Kravchenko et al., 2018).

Safety And Hazards

The safety and hazards associated with 5-Propylimidazolidine-2,4-dione are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions in the research of 5-Propylimidazolidine-2,4-dione and its derivatives could involve further studies on their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

5-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFASJFFCIDWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340805, DTXSID101293520
Record name 5-Propylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylimidazolidine-2,4-dione

CAS RN

110072-98-5, 18227-41-3
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110072-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propylhydantoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-2,4-imidazolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Šmit, I Radojević, PB Stanić, D Ašanin… - Kragujevac Journal of …, 2022 - scindeks.ceon.rs
A series of twenty two different imidazolidine-2,4-dione derivatives, divided according to their structure into five groups, including alkyl, alkenyl or aryl 5,5disubstituted hydantoins, …
Number of citations: 6 scindeks.ceon.rs
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org
W Lao, J Gan - Journal of Chromatography A, 2009 - Elsevier
In this study, to demonstrate preparation strategy and improve understanding of chiral recognition mechanisms, triproline chiral stationary phases (CSPs) were evaluated with a series of …
Number of citations: 21 www.sciencedirect.com
MK Hasan, M Kamruzzaman, OHB Manjur, A Mahmud… - Heliyon, 2021 - cell.com
The Coronavirus Disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) became a pandemic, resulting in an exponentially increased …
Number of citations: 14 www.cell.com
W Laoa, J Ganb - Journal of Chromatography A, 2009 - academia.edu
In this study, to demonstrate preparation strategy and improve understanding of chiral recognition mechanisms, triproline chiral stationary phases (CSPs) were evaluated with a series of …
Number of citations: 0 www.academia.edu
AN Yankov, AD Shutalev - Chemistry of Heterocyclic Compounds, 2020 - Springer
A novel straightforward approach to 3-(arylideneamino)hydantoins has been developed. It is based on the reaction of readily available 4-(tosylmethyl)semicarbazones with NaCN in …
Number of citations: 1 link.springer.com
JD Anderson - 2004 - search.proquest.com
Sodium (Na+) channels are large membrane-spanning proteins involved in the propagation and maintenance of cellular excitability and are able to switch between different states to …
Number of citations: 1 search.proquest.com

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